1-amino-3-(2,2-difluoroethyl)urea
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Overview
Description
1-amino-3-(2,2-difluoroethyl)urea is a synthetic organic compound characterized by the presence of an amino group and a difluoroethyl moiety attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(2,2-difluoroethyl)urea typically involves the reaction of primary amides with difluoroethylating agents. One common method is the treatment of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol. This reaction proceeds through a Hofmann rearrangement, generating an isocyanate intermediate that subsequently reacts with ammonia to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(2,2-difluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-amino-3-(2,2-difluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-amino-3-(2,2-difluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-amino-3-(2,2,2-trifluoroethyl)urea: Similar structure but with an additional fluorine atom.
1-amino-3-(2-fluoroethyl)urea: Contains only one fluorine atom in the ethyl group.
1-amino-3-(2-chloroethyl)urea: Substitutes chlorine for fluorine in the ethyl group.
Uniqueness
1-amino-3-(2,2-difluoroethyl)urea is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoroethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .
Properties
CAS No. |
1372795-35-1 |
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Molecular Formula |
C3H7F2N3O |
Molecular Weight |
139.10 g/mol |
IUPAC Name |
1-amino-3-(2,2-difluoroethyl)urea |
InChI |
InChI=1S/C3H7F2N3O/c4-2(5)1-7-3(9)8-6/h2H,1,6H2,(H2,7,8,9) |
InChI Key |
UEAKYNSEGNWLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)NC(=O)NN |
Purity |
95 |
Origin of Product |
United States |
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